Mullite

High-Temperature Ceramics Creep Resistance Nanocomposites

Mullite (CAS 1302-93-8) is a high-performance aluminum silicate ceramic. In microelectronics, its dielectric constant of 6.8—30% lower than 96% alumina—enables faster signal propagation, while its CTE (4.4×10⁻⁶/°C) matches silicon, minimizing thermal stress. For high-temperature structures, Mullite nanocomposites reduce creep rate by two orders of magnitude at 1200-1400°C vs. undoped alumina and retain 67% higher crushing strength after an 800 K thermal shock, ensuring dimensional stability. Tailored composites double strain rates for superplastic forming of net-shape parts. Contact us for technical data and bulk pricing.

Molecular Formula Al6O13Si2
Molecular Weight 426.05 g/mol
CAS No. 1302-93-8
Cat. No. B073837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMullite
CAS1302-93-8
Synonymsaluminosilicate
mullite
pyrophyllite
Molecular FormulaAl6O13Si2
Molecular Weight426.05 g/mol
Structural Identifiers
SMILESO=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Al]O[Al]=O.O=[Si]=O.O=[Si]=O
InChIInChI=1S/6Al.2O2Si.9O/c;;;;;;2*1-3-2;;;;;;;;;
InChIKeyKZHJGOXRZJKJNY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 g / 1 kg / 1 each / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilitySolubility in water: none

Mullite (1302-93-8) for Industrial Procurement: Understanding the Material Baseline


Mullite (CAS 1302-93-8), chemically known as aluminum silicate (3Al₂O₃·2SiO₂), is a rare, naturally occurring mineral typically synthesized for industrial use as an advanced refractory and engineering ceramic [1][2]. It is a critical component in high-temperature applications due to its fundamental properties: a melting point of approximately 1853 °C, a density around 3.16 g/cm³, and a composition that provides an inherent balance of thermal and mechanical stability [1][3]. Its primary utility stems from this unique combination of high refractoriness, low thermal expansion, and good chemical stability [1]. However, the performance of mullite is not uniform; it is highly sensitive to processing methods, impurities, and the presence of secondary phases, making material selection critical [4].

Why Generic 'Mullite' Substitution Fails: The Case for Verified Performance Differentiation


Treating all mullite materials as interchangeable commodities is a critical procurement error. The term 'mullite' encompasses a wide spectrum of materials whose final properties are dictated by grain boundary phases, particularly the volume fraction and viscosity of residual silica-rich glass [1]. Impurities and processing methods can drastically degrade high-temperature mechanical properties, creep resistance, and dielectric performance [2][3]. For instance, the presence of a glassy phase can significantly reduce strength above 1200°C and accelerate creep [1]. Therefore, substituting one 'mullite' for another without verifying quantifiable performance metrics—especially in demanding applications involving thermal cycling, mechanical load, or high-frequency electronics—risks premature failure, reduced energy efficiency, and increased operational costs. The following evidence guide isolates specific, verifiable performance deltas that differentiate high-performance mullite from its less refined analogs.

Quantifiable Evidence Guide for Mullite (1302-93-8) Procurement and Selection


Creep Rate Reduction in Nanocomposites: Two Orders of Magnitude Lower than Alumina

Mullite's ability to drastically reduce creep rates in alumina-based ceramics is a key differentiator. A direct comparison of high-purity alumina (A) versus an alumina-mullite-zirconia nanocomposite (AZS) under identical conditions revealed that the presence of mullite and zirconia lowered the creep rate by two orders of magnitude [1].

High-Temperature Ceramics Creep Resistance Nanocomposites

Dielectric Constant: Matching Silicon for Advanced Electronic Substrates

For advanced microelectronics packaging, mullite offers a key advantage over the industry-standard 96% alumina. A dense, fine-grained mullite ceramic substrate exhibits a lower dielectric constant (6.8) and a coefficient of thermal expansion (4.4 × 10⁻⁶/°C) that closely matches silicon (Si), minimizing thermomechanical stress and signal propagation delay [1][2]. In contrast, standard 96% alumina has a higher dielectric constant (≈9.5-10) and a higher CTE (≈7.0-8.0 × 10⁻⁶/°C) [2][3].

Microelectronics Packaging Dielectric Properties High-Frequency Substrates

Thermal Shock Resistance: Superiority over Alumina and Cordierite in Extreme Temperature Gradients

In a study of thermal shock resistance in solar volumetric absorbers, iron-coated mullite foams demonstrated superior performance to both brown alumina and ceria foams. While ceria exhibited the poorest resistance, brown alumina showed a retained crushing strength of 15 MPa after cycling with a temperature difference (ΔT) of 800 K. In contrast, mullite foams showed a retained strength of 25 MPa under the same severe ΔT of 800 K [1]. Furthermore, mullite offers a fundamental advantage over cordierite; while cordierite excels in thermal shock resistance, mullite has a specific heat capacity that is approximately 5 times higher, enabling superior thermal energy storage and temperature stability [2].

Refractory Materials Thermal Shock Resistance High-Temperature Ceramics

Enhanced Superplastic Formability: Strain Rate Doubles Compared to Alumina-Zirconia Composite

In advanced manufacturing, the superplastic forming of complex ceramic shapes is a key advantage. A direct comparison of an alumina-based composite containing 15 vol% zirconia and 15 vol% mullite (AZM) against a composite of alumina with 30 vol% zirconia (AZ) showed a significant difference in formability. Under identical deformation conditions, the strain rate of the mullite-containing AZM composite was more than twice that of the AZ composite [1].

Advanced Ceramic Forming Superplasticity Composite Materials

Mullite Content Enhancement: A 2-4% Yield Increase via Novel Catalyzed Process

A patented process demonstrates that the amount of desirable mullite phase formed during firing can be directly controlled and enhanced. A novel catalyzed process leads to in-situ formation of mullite, resulting in a final mullite content that is 2-4% higher than that achieved using conventional processing methods [1].

Ceramic Manufacturing Process Optimization Refractory Composition

Validated High-Value Application Scenarios for Mullite (1302-93-8) Based on Quantitative Evidence


High-Reliability Microelectronics Packaging: Leveraging Low Dielectric Constant and Silicon-Matched CTE

Procure mullite for ceramic substrates and packages in advanced microelectronics, such as in high-frequency communication devices and high-density integrated circuits. The quantifiable advantages include a dielectric constant (6.8) that is approximately 30% lower than standard 96% alumina, enabling faster signal propagation. Critically, its coefficient of thermal expansion (4.4 × 10⁻⁶/°C) closely matches that of silicon (Si), significantly reducing thermomechanical stress and enhancing reliability during temperature cycling [1]. Furthermore, the co-fireability of mullite with tungsten metallization, as demonstrated in the source, enables the creation of high-density, multilayer interconnects [1].

Extreme-Temperature Structural Components: Prioritizing Creep Resistance and Thermal Shock Integrity

Specify mullite-based nanocomposites (e.g., alumina-mullite-zirconia) for high-temperature structural applications like kiln furniture, furnace rollers, and hot gas filters. The evidence shows that the incorporation of mullite can reduce the creep rate by two orders of magnitude (100x) compared to undoped alumina under identical high-temperature conditions (1200-1400°C) [1]. Simultaneously, mullite demonstrates superior thermal shock resistance to brown alumina, retaining 67% higher crushing strength after being subjected to a severe 800 K thermal gradient [2]. This combination ensures long-term dimensional stability and resistance to catastrophic failure from rapid temperature changes.

Advanced Ceramic Forming and Manufacturing: Exploiting Enhanced Superplasticity

Utilize mullite-containing composites (e.g., Alumina-Zirconia-Mullite, AZM) for the superplastic forming of complex, net-shape ceramic components. Direct comparative data shows that the addition of mullite doubles the achievable strain rate compared to a mullite-free Alumina-Zirconia (AZ) composite [1]. This enables faster and more cost-effective manufacturing of intricate parts for demanding sectors like aerospace, energy, and industrial machinery, where near-net shaping of high-performance ceramics is required.

High-Performance Ceramic Manufacturing: Optimizing Material Yield and Quality

For manufacturers of triaxial ceramics (e.g., high-strength porcelain, technical ceramics), adopt processing methods based on patented technologies that enhance mullite formation. Evidence from patent IN341833 indicates that a catalyzed in-situ process can increase the final mullite content in a fired body by an absolute 2-4% compared to conventional methods [1]. This quantifiable yield improvement translates directly into a ceramic product with verifiably better strength, thermal shock resistance, and chemical durability, providing a defensible competitive advantage for the final product.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
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